
1,1'-(Phenylmethylene)bisaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylmethylene)bisaziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a phenylmethylene bridge. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 1,1’-(Phenylmethylene)bisaziridine typically involves the reaction of aziridine with benzaldehyde under specific conditions. One common method is the asymmetric organocatalytic aziridination, which allows for the formation of contiguous bisaziridines. This method involves the use of a chiral catalyst to induce the formation of the aziridine rings in a stereoselective manner . The reaction conditions often include the use of acidic or basic conditions to facilitate the ring-opening reactions of the aziridine rings .
Análisis De Reacciones Químicas
1,1’-(Phenylmethylene)bisaziridine undergoes various types of chemical reactions due to the presence of the reactive aziridine rings. Some of the common reactions include:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine rings can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of substituted aziridines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Phenylmethylene)bisaziridine has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of the notable applications include:
Synthesis of Polyamines: Aziridines, including 1,1’-(Phenylmethylene)bisaziridine, are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Bioactive Compounds:
Materials Science: Aziridines are used in the development of advanced materials, such as antibacterial coatings and non-viral gene transfection agents.
Mecanismo De Acción
The mechanism of action of 1,1’-(Phenylmethylene)bisaziridine involves its high reactivity due to the ring strain in the aziridine rings. This reactivity allows the compound to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
1,1’-(Phenylmethylene)bisaziridine can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid and its derivatives. These compounds share the characteristic three-membered aziridine ring but differ in their substituents and reactivity. For example, aziridine-2-carboxylic acid derivatives are known for their use as inhibitors in biological systems . The uniqueness of 1,1’-(Phenylmethylene)bisaziridine lies in its phenylmethylene bridge, which provides distinct reactivity and applications compared to other aziridine derivatives.
Similar Compounds
- Aziridine-2-carboxylic acid
- N-tosyl aziridines
- 3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1hinden-1-one
Propiedades
Número CAS |
1588-05-2 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-[aziridin-1-yl(phenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2 |
Clave InChI |
YFSKMMDACCWCDA-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(C2=CC=CC=C2)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


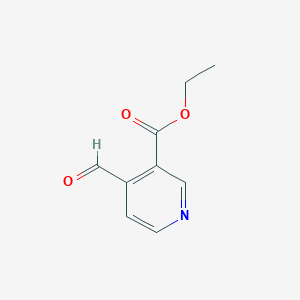

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)

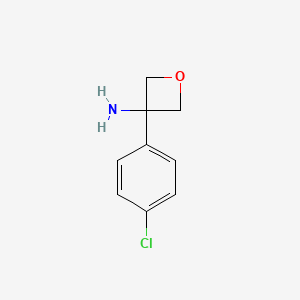
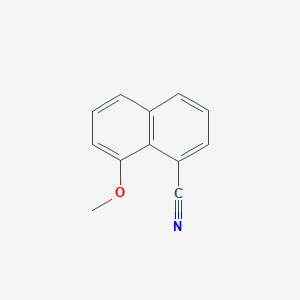
![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)
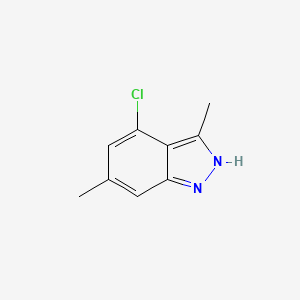
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
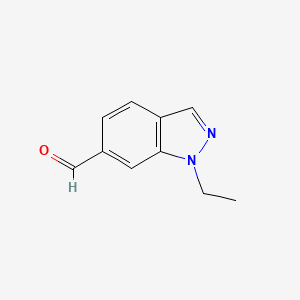
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
